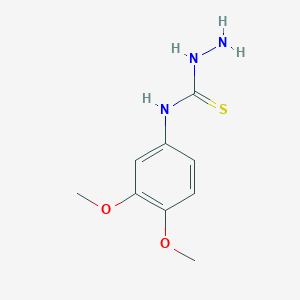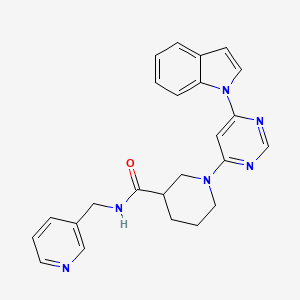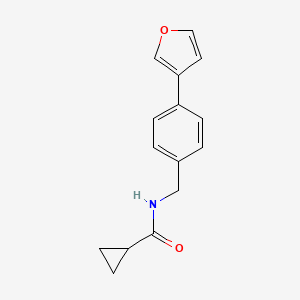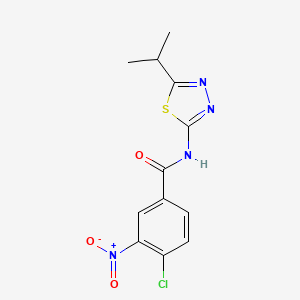
5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride (5-BPP) is an important organic compound that has a wide range of applications in biochemistry and pharmaceutical research. 5-BPP is a derivative of pyrrolidine and is used as a building block in the synthesis of various organic compounds. 5-BPP is also used as a reagent in the synthesis of heterocyclic compounds, such as pyrrolidines and pyrrolines. In addition, 5-BPP is used as a reagent in the synthesis of pharmaceuticals and biochemicals.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride has a wide range of applications in scientific research, including the synthesis of pharmaceuticals, biochemicals, and other organic compounds. This compound can be used as a reagent in the synthesis of heterocyclic compounds, such as pyrrolidines and pyrrolines. In addition, this compound can be used in the synthesis of pharmaceuticals and biochemicals. This compound has also been used in the synthesis of optically active compounds, such as chiral drugs. This compound has also been used in the synthesis of peptide-based drugs and in the synthesis of peptide-based inhibitors of enzymes.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride is not completely understood. It is believed that this compound acts as an alkylating agent, which means that it can react with certain functional groups in a molecule to form an alkyl group. This alkyl group can then interact with other molecules, resulting in a variety of chemical reactions. This compound can also act as an oxidizing agent, which means that it can oxidize certain molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some effects on the body. This compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. In addition, this compound has been shown to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the breakdown of phospholipids in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride in laboratory experiments is that it is relatively easy to synthesize and handle. This compound is also relatively stable and does not need to be stored under special conditions. Additionally, this compound is relatively inexpensive and widely available.
One of the limitations of using this compound in laboratory experiments is that it is a relatively toxic compound and should be handled with care. In addition, this compound can react with other compounds and should be used with caution.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride in scientific research. One potential direction is the use of this compound as an alkylating agent in the synthesis of pharmaceuticals and biochemicals. Additionally, this compound could be used as an oxidizing agent in the synthesis of optically active compounds. Another potential direction is the use of this compound in the synthesis of peptide-based drugs and inhibitors. Finally, this compound could be used in the synthesis of new compounds with potential therapeutic applications.
Synthesemethoden
5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride can be synthesized through a number of different methods. The most common method is the reaction of pyrrolidine with bromine in the presence of a catalyst such as sodium hydroxide. This reaction yields a mixture of this compound and other byproducts. The mixture can then be purified by recrystallization or chromatography. Other methods for the synthesis of this compound include the reaction of pyrrolidine with bromine in the presence of a Lewis acid catalyst, the reaction of pyrrolidine with a brominating agent such as N-bromosuccinimide, and the reaction of pyrrolidine with a brominating agent such as N-bromoacetamide.
Eigenschaften
IUPAC Name |
5-bromo-2-pyrrolidin-2-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.2ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;;/h3-4,6,8,11H,1-2,5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBFFIDCHIXVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2624170.png)
![N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide](/img/structure/B2624171.png)
![N-(3-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2624172.png)
![2-[1-benzyl-4-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]benzenol](/img/structure/B2624173.png)
![1-Cyclohexyl-4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2624174.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((5-chloro-2-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2624178.png)

![Methyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2624183.png)

![5-{[(6-Ethyl-1,3-benzothiazol-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2624187.png)